molecular formula C11H13N3O B1482547 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol CAS No. 2091244-36-7

(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Cat. No. B1482547
CAS RN: 2091244-36-7
M. Wt: 203.24 g/mol
InChI Key: OURSJMALFPGJSB-UHFFFAOYSA-N
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Description

“(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Compounds with pyrazole and pyridinyl scaffolds, similar to "(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanol", have been evaluated for their potential as selective chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These inhibitors play a critical role in deciphering the involvement of specific CYP isoforms in drug metabolism and can help predict drug-drug interactions. The review by Khojasteh et al. (2011) discusses the potency and selectivity of such inhibitors, highlighting their importance in drug development and pharmacokinetic studies Khojasteh et al., 2011.

Synthesis and Biological Activities of Pyrazole Derivatives

Sheetal et al. (2018) reviewed the synthesis and biological activities of pyrazole derivatives, synthesized under microwave conditions. These compounds, including variants similar to "this compound", show potential physical and chemical properties like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This highlights the versatility and significant interest in pyrazole derivatives for agrochemical and pharmaceutical applications Sheetal et al., 2018.

Electrocatalysts for Fuel Cells

The development of electrocatalysts for direct alcohol fuel cells, including methanol, has seen significant advances. Jiang et al. (2005) summarize recent progress in electrocatalysts for alcohol oxidation and oxygen reduction, crucial for fuel cell development. Compounds with methanol groups, akin to "this compound", are pivotal in synthesizing catalysts for methanol oxidation reactions, demonstrating the compound's relevance in renewable energy technologies Jiang et al., 2005.

Methanol Synthesis and Conversion

The synthesis and conversion of methanol to other chemicals or fuels is a significant area of research due to methanol's role as a basic chemical and potential fuel source. Cybulski (1994) reviewed catalysts, mechanisms, kinetics, and modeling relevant to methanol synthesis and conversion processes, including the liquid-phase synthesis of methanol. This comprehensive review underscores the importance of methanol and related compounds in industrial chemistry and the development of sustainable chemical processes Cybulski, 1994.

properties

IUPAC Name

(1-ethyl-3-pyridin-4-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-14-7-10(8-15)11(13-14)9-3-5-12-6-4-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURSJMALFPGJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=NC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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